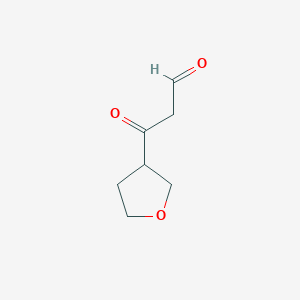![molecular formula C36H26F2N2S B13339973 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B13339973.png)
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and 5,6-difluorobenzo[c][1,2,5]thiadiazole.
Coupling Reaction: The key step involves a coupling reaction between the fluorene derivative and the benzo[c][1,2,5]thiadiazole derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using column chromatography to obtain the desired compound with high purity
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and DSSCs due to its excellent electron-transporting properties.
Photovoltaics: Employed in the fabrication of solar cells to enhance light absorption and conversion efficiency.
Pharmaceuticals: Investigated for potential use as a pharmaceutical intermediate.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets in electronic devices. The compound’s unique structure allows it to efficiently transport electrons, which is crucial for its function in OLEDs and DSSCs. The presence of fluorine atoms enhances its electron-withdrawing ability, improving its overall performance in electronic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: Another compound with similar structural features but different electronic properties.
N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine: Shares structural similarities but has different applications.
Uniqueness
4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its unique combination of fluorene and benzo[c][1,2,5]thiadiazole moieties, which provide exceptional electron-transporting properties and stability. This makes it particularly valuable in the field of organic electronics .
Properties
Molecular Formula |
C36H26F2N2S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4,7-bis(9,9-dimethylfluoren-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C36H26F2N2S/c1-35(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)35)29-31(37)32(38)30(34-33(29)39-41-40-34)20-14-16-24-22-10-6-8-12-26(22)36(3,4)28(24)18-20/h5-18H,1-4H3 |
InChI Key |
AIWZKIIJVOBCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


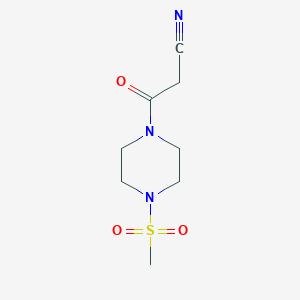
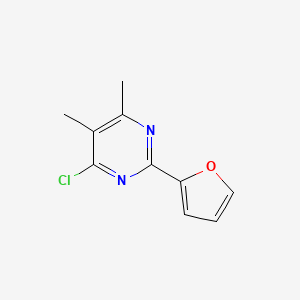
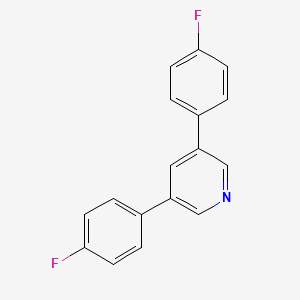
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
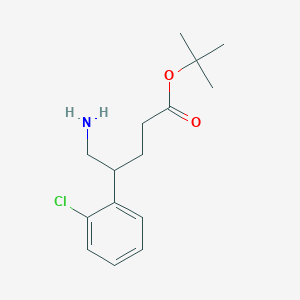
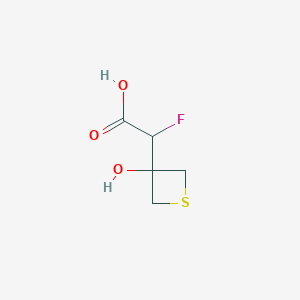
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
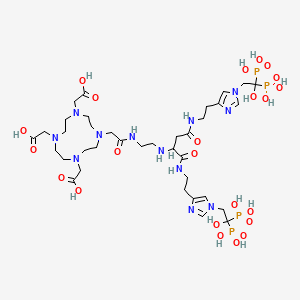
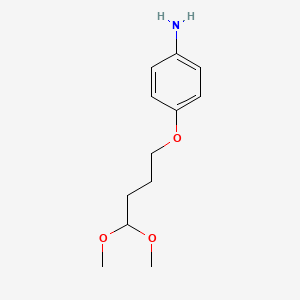
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)
